(S)-2-Amino-2-(2-bromopyridin-3-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol is a chemical compound with a molecular formula of C7H9BrN2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of an amino group. One common method involves the bromination of 3-pyridinol to obtain 2-bromo-3-pyridinol, which is then subjected to reductive amination to introduce the amino group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol is explored for its therapeutic potential. It may be used in the design of new drugs targeting specific biological pathways or as a lead compound for the development of novel pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-bromopyridine: A similar compound with the amino group at the 2-position and bromine at the 3-position.
2-bromo-3-pyridinol: A compound with a hydroxyl group at the 3-position instead of an amino group.
2-amino-3-chloropyridine: A compound with a chlorine atom instead of bromine.
Uniqueness
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity. The stereochemistry of the compound also adds to its uniqueness, as the (2S) configuration can influence its interactions with biological targets.
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
IWNRUZGIJFJDIP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)Br)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(CO)N |
Origin of Product |
United States |
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